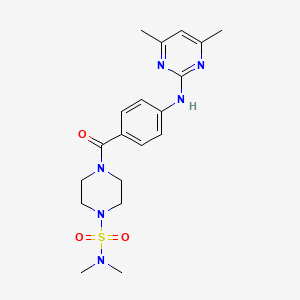![molecular formula C26H17N3 B10868591 2-Phenyl-4-(quinolin-2-yl)imidazo[1,2-a]quinoline](/img/structure/B10868591.png)
2-Phenyl-4-(quinolin-2-yl)imidazo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and quinoline rings endows the compound with a range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline typically involves multicomponent reactions. One common method is the cyclization of cyclic enaminoketones, malononitrile, and aromatic aldehydes under specific conditions . Another approach involves the use of ultrasound to promote one-pot synthesis, which has been shown to be efficient and yields high purity products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and atom-economical pathways, are likely to be employed to ensure sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, thereby affecting their function. It may also inhibit certain enzymes, leading to disrupted cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and exhibit a range of biological activities.
Uniqueness
2-Phenyl-4-(2-quinolyl)imidazo[1,2-a]quinoline is unique due to its specific combination of imidazole and quinoline rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specialized functions .
Properties
Molecular Formula |
C26H17N3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-phenyl-4-quinolin-2-ylimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C26H17N3/c1-2-8-18(9-3-1)24-17-29-25-13-7-5-11-20(25)16-21(26(29)28-24)23-15-14-19-10-4-6-12-22(19)27-23/h1-17H |
InChI Key |
NLVUPKKRQHYRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4C=C(C3=N2)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10868514.png)
![10-(4-chlorobenzyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868520.png)
![4-chloro-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10868528.png)
![N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10868533.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10868537.png)
![1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10868541.png)
![2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B10868543.png)
![4-methoxy-N-{[2-(quinolin-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10868544.png)
![3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868551.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]quinolin-2-ol](/img/structure/B10868565.png)
![2-Chloro-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperazino}-1-propanone](/img/structure/B10868579.png)

![2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide](/img/structure/B10868596.png)

